molecular formula C15H18N2O3S B5623623 TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE

TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE

Cat. No.: B5623623
M. Wt: 306.4 g/mol
InChI Key: RBYBAYRGEKJMIW-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with acetyl, cyano, and methyl groups, as well as a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-9-12(10(2)18)6-11(7-16)14(17-9)21-8-13(19)20-15(3,4)5/h6H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYBAYRGEKJMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC(=O)OC(C)(C)C)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism by which TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL 2-[(5-ACETYL-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE: Similar structure but with an additional methyl group.

    TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]PROPIONATE: Similar structure but with a propionate ester instead of an acetate ester.

Uniqueness

TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

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